molecular formula C9H8ClNO4S B2807599 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 874840-33-2

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No.: B2807599
CAS No.: 874840-33-2
M. Wt: 261.68
InChI Key: XYHQQBUPFYZCTB-UHFFFAOYSA-N
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Description

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation or hydrolysis.

Scientific Research Applications

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized benzoxazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A similar compound with a carboxylate group instead of a sulfonyl chloride group.

    2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride: A closely related compound with a methyl group at the 2-position.

    7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: A derivative with a methoxy group at the 7-position.

Uniqueness

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of various functionalized derivatives, enhancing its utility in diverse scientific and industrial applications.

Properties

IUPAC Name

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQQBUPFYZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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